(2-Bromophenyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
The compound you mentioned contains several functional groups and structures that are common in organic chemistry, including a bromophenyl group, a thiophene ring, a piperazine ring, and a methanone group . These groups are often found in various pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromophenyl group would likely contribute to the compound’s overall polarity, and the piperazine ring could potentially form hydrogen bonds .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom in the bromophenyl group could be replaced via a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of a bromine atom and multiple nitrogen atoms could make the compound relatively dense and polar .Scientific Research Applications
Alzheimer's Disease Treatment Exploration
A study on multifunctional amides, potentially including derivatives similar to the specified compound, showed moderate enzyme inhibitory potentials and mild cytotoxicity. These compounds exhibited significant acetyl and butyrylcholinesterase enzyme inhibition, suggesting potential applications in Alzheimer's disease treatment. The research highlighted one compound, 7e, with very good activity, indicating its potential as a template for new drug development against Alzheimer's disease (Mubashir Hassan et al., 2018).
G Protein-Coupled Receptor (GPR7) Antagonists
Another study reported the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), which is relevant for understanding the mechanism of action of potential therapeutic agents. A specific compound emerged from a high-throughput screen showed subnanomolar potencies, underlining the significance of such molecules in drug discovery and therapeutic agent development (F. Anthony Romero et al., 2012).
Antimicrobial Activity
Research into new pyridine derivatives, including structures akin to the specified compound, revealed variable and modest antimicrobial activity against various strains of bacteria and fungi. This suggests potential applications in developing antimicrobial agents (N. Patel et al., 2011).
Selective Estrogen Receptor Modulators (SERMs)
A study on raloxifene derivatives, which are related in structural complexity to the compound , showed that certain modifications could significantly increase estrogen antagonist potency. This research contributes to the development of SERMs with potential applications in treating conditions like osteoporosis and breast cancer (A. Palkowitz et al., 1997).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2-bromophenyl)-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2S.ClH/c18-14-5-2-1-4-13(14)17(22)20-9-7-19(8-10-20)12-15(21)16-6-3-11-23-16;/h1-6,11,15,21H,7-10,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIJBMBPLHOPCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=CC=CC=C3Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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